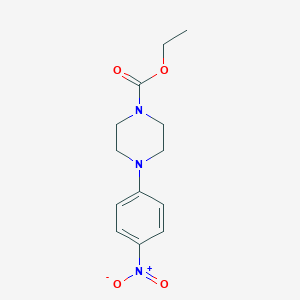

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMNLUNMWNYMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387897 | |

| Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16154-60-2 | |

| Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Abstract

This compound is a key intermediate and building block in modern medicinal chemistry. Its structure, featuring the privileged arylpiperazine pharmacophore, makes it a valuable precursor for the development of a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the principal synthesis pathway for this compound, focusing on the nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic rationale, provide a detailed, field-tested experimental protocol, and discuss the critical process parameters that ensure high yield and purity. Furthermore, an alternative palladium-catalyzed approach is briefly discussed for comparative context. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of this important molecule.

Introduction

The synthesis of N-arylpiperazines is a cornerstone of pharmaceutical research and development. These moieties are present in numerous FDA-approved drugs, exhibiting activities across a spectrum of therapeutic areas including antipsychotic, antidepressant, and antihistaminic agents. The specific molecule, this compound, serves as a versatile intermediate, where the nitro group can be readily reduced to an amine, providing a reactive handle for further chemical elaboration.

Chemical Identity and Properties

To ensure clarity and reproducibility, the fundamental properties of the target compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₇N₃O₄ |

| Molecular Weight | 279.29 g/mol |

| CAS Number | 21970-19-6 |

| Appearance | Typically a yellow to orange solid |

| Core Components | Piperazine heterocycle, 4-nitrophenyl group, Ethyl carbamate protecting group |

Strategic Importance in Synthesis

The strategic value of this compound lies in its bifunctional nature. The ethyl carbamate group on the N1 position serves as a protecting group, deactivating this nitrogen towards the arylation reaction and allowing for selective functionalization at the N4 position. This directing-group strategy is fundamental to achieving regioselectivity in piperazine chemistry.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the primary C-N bond between the piperazine ring and the nitrophenyl moiety as the key disconnection. This bond formation is an N-arylation reaction.

The analysis logically breaks down the target molecule into two commercially available or readily synthesized starting materials: Ethyl piperazine-1-carboxylate and an activated aryl halide, such as 1-fluoro-4-nitrobenzene .

Caption: Retrosynthetic disconnection of the target compound.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale

The SNAr mechanism is highly effective in this case due to the electronic properties of the aryl precursor. The reaction proceeds via an addition-elimination mechanism.[1][2]

-

Activation: The aromatic ring of 1-fluoro-4-nitrobenzene is strongly activated towards nucleophilic attack. The nitro group (-NO₂) is a powerful electron-withdrawing group, which delocalizes electron density from the ring, particularly at the ortho and para positions. This polarization makes the carbon atom bearing the leaving group (fluorine) highly electrophilic.[3]

-

Nucleophilic Attack: The secondary amine (N4) of ethyl piperazine-1-carboxylate acts as the nucleophile, attacking the electrophilic carbon to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

-

Elimination & Aromatization: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).

Choice of Leaving Group: For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[3][4] Consequently, the reactivity order for halogens is F > Cl > Br > I. The high electronegativity of fluorine enhances the electrophilicity of the reaction site, accelerating the initial attack. Therefore, 1-fluoro-4-nitrobenzene is the reagent of choice for this transformation.

Caption: Simplified mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis on a laboratory scale.

Reagents and Materials

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount | Notes |

| 1-Fluoro-4-nitrobenzene | 141.10 | 10.0 | 1.41 g | Starting Material (Aryl Halide) |

| Ethyl piperazine-1-carboxylate | 158.20 | 10.5 (1.05 eq) | 1.66 g (1.54 mL) | Starting Material (Nucleophile)[5] |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 (2.0 eq) | 2.76 g | Base (Anhydrous, finely powdered) |

| Dimethylformamide (DMF) | - | - | 20 mL | Solvent (Anhydrous) |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol), ethyl piperazine-1-carboxylate (1.66 g, 10.5 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Causality Note: This temperature provides sufficient thermal energy to overcome the activation barrier without causing significant degradation of the reactants or product. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the SNAr mechanism.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 1-fluoro-4-nitrobenzene starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL). A yellow precipitate will form.

-

Causality Note: The product is poorly soluble in water, causing it to precipitate upon quenching, which separates it from the water-soluble DMF and inorganic salts.

-

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any residual DMF and salts.

-

Purification: Dry the crude solid under vacuum. For high-purity material, recrystallize the product from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry in a vacuum oven at 40-50 °C.

Expected Yield: 85-95% of a bright yellow crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the SNAr synthesis.

Alternative Pathway: Buchwald-Hartwig Amination

While SNAr is ideal for this specific target, the Buchwald-Hartwig amination represents a powerful alternative for N-arylation, especially for less activated aryl halides (e.g., those without a nitro group).[6][7][8]

Mechanistic Overview

This reaction involves a palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.[9][10] The catalytic cycle generally consists of:

-

Oxidative Addition: Pd(0) inserts into the aryl-halide bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by a base.

-

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

This method offers broader substrate scope but requires an expensive and toxic heavy metal catalyst, specialized ligands, and stringent anaerobic conditions, making it less economical for this particular synthesis compared to SNAr.[6][10]

Comparative Analysis

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Catalyst | None required | Palladium catalyst (e.g., Pd₂(dba)₃) and phosphine ligand |

| Aryl Substrate | Requires strong electron-withdrawing groups (e.g., -NO₂) | Broad scope, including electron-neutral/rich aryl halides |

| Conditions | Moderate temperature (80-100 °C), atmospheric | Often requires inert atmosphere, stronger bases, ligands |

| Cost & Simplicity | Low cost, simple setup, easy work-up | Higher cost (catalyst/ligand), more complex procedure |

| Recommendation | Highly Recommended for this specific target | Overkill for this activated system; useful for analogues |

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H-NMR (CDCl₃) | δ (ppm) ≈ 8.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.65 (t, 4H, piperazine-H), 3.50 (t, 4H, piperazine-H), 1.25 (t, 3H, -OCH₂CH₃). Note: Exact chemical shifts may vary based on solvent and instrument. |

| ¹³C-NMR (CDCl₃) | δ (ppm) ≈ 155.1, 153.8, 138.9, 125.9, 112.8, 61.7, 48.9, 44.1, 14.7. |

| Mass Spec (ESI+) | m/z = 280.1 [M+H]⁺, 302.1 [M+Na]⁺. |

| Purity (HPLC) | ≥98% |

Conclusion

The synthesis of this compound is most efficiently and economically achieved via the Nucleophilic Aromatic Substitution (SNAr) pathway. The reaction between ethyl piperazine-1-carboxylate and 1-fluoro-4-nitrobenzene in the presence of a mild base like potassium carbonate provides the target compound in high yield and purity. The process is robust, scalable, and avoids the use of expensive and toxic heavy metal catalysts. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this valuable chemical intermediate for applications in drug discovery and development.

References

-

ResearchGate. Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Available at: [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

-

IUCr. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

-

PubMed Central (PMC). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Available at: [Link]

-

PubMed. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Available at: [Link]

-

ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

SlideShare. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Bentham Science. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Available at: [Link]

-

Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]

-

YouTube. Buchwald-Hartwig coupling. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. The N-arylpiperazine motif is a privileged scaffold in medicinal chemistry, and understanding the core characteristics of its derivatives is paramount for researchers in drug discovery and development. This document synthesizes theoretical knowledge with practical, field-proven methodologies to serve as an essential resource for scientists working with this class of compounds. While direct experimental data for this specific molecule is limited, this guide constructs a robust profile by leveraging established chemical principles and data from closely related structural analogs.

Introduction and Molecular Structure

This compound is a derivative of piperazine featuring a 4-nitrophenyl group attached to one nitrogen and an ethyl carbamate group at the other. The 4-nitrophenylpiperazine core is found in numerous biologically active compounds. The electron-withdrawing nature of the nitrophenyl group significantly influences the electronic properties of the piperazine ring, while the ethyl carbamate moiety provides a site for hydrogen bonding and modulates the compound's lipophilicity and metabolic stability.

The structure combines the rigidity of the aromatic ring with the conformational flexibility of the piperazine chair, making it an interesting scaffold for probing receptor binding pockets.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the key calculated and estimated properties for the title compound.

| Property | Value | Method/Basis |

| Molecular Formula | C₁₃H₁₇N₃O₄ | Calculated |

| Molecular Weight | 279.29 g/mol | Calculated |

| Appearance | Yellowish solid | Inferred from analogs |

| Melting Point | ~115-125 °C | Estimated based on 1-(4-nitrophenyl)piperazine and its tert-butyl carbamate analog |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water | Inferred from structural features |

| pKa (most basic) | ~4.5-5.5 | Estimated; the basicity of the N1 nitrogen is significantly reduced by the carbamate group, and the N4 nitrogen's basicity is reduced by the electron-withdrawing nitrophenyl group. |

| LogP | ~2.2 | Estimated |

Synthesis and Mechanism

The most direct and industrially scalable synthesis for this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the activation of the aromatic ring by the strongly electron-withdrawing nitro group.

Reaction Scheme: Ethyl piperazine-1-carboxylate + 1-Fluoro-4-nitrobenzene → this compound

The reaction proceeds by the attack of the secondary amine of ethyl piperazine-1-carboxylate on the carbon atom bearing the fluorine in 1-fluoro-4-nitrobenzene. The nitro group in the para position stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl piperazine-1-carboxylate (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of starting piperazine).

-

Reaction: Heat the stirred mixture to 80-100 °C. The causality here is that elevated temperature is required to overcome the activation energy for the SNAr reaction, while K₂CO₃ acts as a base to neutralize the HF byproduct, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with vigorous stirring. A yellow precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMSO and inorganic salts, then with a small amount of cold ethanol.

-

Purification & Drying: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a crystalline solid. Dry the final product under vacuum at 40-50 °C.

This self-validating protocol uses the formation of a precipitate upon quenching as a primary indicator of product formation, which is then confirmed by analytical characterization.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra are based on the analysis of its constituent fragments.[1][2]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the nitro group (H-Ar-NO₂). Deshielded due to the strong electron-withdrawing effect of the NO₂ group.

-

δ 6.85 (d, J = 9.2 Hz, 2H): Aromatic protons meta to the nitro group (H-Ar-N). Shielded relative to their ortho counterparts.

-

δ 4.18 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group (-O-CH₂ -CH₃).

-

δ 3.65 (t, J = 5.0 Hz, 4H): Piperazine protons adjacent to the carbamate nitrogen (-N(COOEt)-CH₂ -).

-

δ 3.40 (t, J = 5.0 Hz, 4H): Piperazine protons adjacent to the nitrophenyl-substituted nitrogen (-N(Ar)-CH₂ -).

-

δ 1.28 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group (-O-CH₂-CH₃ ).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 155.0: Carbamate carbonyl carbon (C =O).

-

δ 154.5: Aromatic carbon attached to the piperazine nitrogen (Ar-C -N).

-

δ 139.0: Aromatic carbon attached to the nitro group (Ar-C -NO₂).

-

δ 125.8: Aromatic carbons ortho to the nitro group.

-

δ 112.5: Aromatic carbons meta to the nitro group.

-

δ 61.5: Ethyl ester methylene carbon (-O-CH₂ -CH₃).

-

δ 48.0: Piperazine carbons adjacent to the nitrophenyl group.

-

δ 44.0: Piperazine carbons adjacent to the carbamate group.

-

δ 14.5: Ethyl ester methyl carbon (-O-CH₂-CH₃ ).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

-

~1700 cm⁻¹ (strong, sharp): C=O stretching vibration of the ethyl carbamate group. This is a highly characteristic peak.[3]

-

~1595 cm⁻¹ & ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the aromatic nitro group, respectively. These two bands are definitive evidence of the -NO₂ group.[4][5]

-

~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretching from the piperazine and ethyl groups.

-

~1230 cm⁻¹ & ~1150 cm⁻¹ (strong): C-N stretching vibrations of the aryl amine and carbamate moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Molecular Ion: [M+H]⁺ = 280.13 (for ESI)

-

Major Fragmentation Pathways: The primary fragmentation involves the cleavage of the piperazine ring and its substituents.[6][7]

-

Loss of the ethyl group (-CH₂CH₃) or ethoxy group (-OCH₂CH₃).

-

Cleavage of the piperazine ring, leading to characteristic fragments with m/z values corresponding to the nitrophenylpiperazine cation or the ethyl carbamate fragment.

-

Cleavage of the C-N bond between the aromatic ring and the piperazine ring.

-

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assessing the purity of N-arylpiperazine derivatives. The nitrophenyl chromophore allows for sensitive detection.[8][9]

Sources

- 1. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR spectrum [chemicalbook.com]

- 3. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate spectral data analysis (¹H NMR, ¹³C NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: Elucidating the Molecular Architecture

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of scientific integrity and progress. This compound is a molecule of interest, featuring a confluence of key pharmacophores: a piperazine core, a nitroaromatic system, and an ethyl carbamate group. This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound, moving beyond mere data presentation to explore the causal links between molecular structure and spectral output. We will employ Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a validated, high-fidelity portrait of this molecule.

This document is structured to guide researchers through the process of spectral acquisition and interpretation, offering field-proven insights into experimental design and data analysis.

Molecular Structure and Key Functional Groups

A clear understanding of the molecule's structure is paramount before delving into its spectral data. The following diagram illustrates the key components of this compound, which will be referenced throughout this analysis.

Caption: 2D Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the hydrogen framework of an organic molecule. For this compound, it allows us to confirm the presence and connectivity of the ethyl group, the piperazine ring protons, and the distinct aromatic protons of the para-substituted phenyl ring.

Experimental Protocol: ¹H NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, within a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ can be useful if hydrogen bonding is a factor or if solubility in CDCl₃ is poor.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).[2]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

-

Data Acquisition: Obtain a free induction decay (FID) over a spectral width of approximately 12 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID. The resulting spectrum should be phased and baseline-corrected. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm. Integrate the peaks to determine the relative ratios of protons in each unique chemical environment.

Expected ¹H NMR Data Summary

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~8.15 | Doublet (d) | 2H | Aromatic Protons (H-ortho to NO₂) |

| B | ~6.85 | Doublet (d) | 2H | Aromatic Protons (H-meta to NO₂) |

| C | ~4.18 | Quartet (q) | 2H | Carbamate -O-CH₂ -CH₃ |

| D | ~3.70 | Triplet (t) | 4H | Piperazine -CH₂- groups adjacent to N-carbamate |

| E | ~3.45 | Triplet (t) | 4H | Piperazine -CH₂- groups adjacent to N-aryl |

| F | ~1.28 | Triplet (t) | 3H | Carbamate -O-CH₂-CH₃ |

In-depth Spectral Interpretation

The predicted ¹H NMR spectrum reveals a highly informative set of signals, each telling a part of the molecule's story.

-

The Aromatic Region (δ 6.5-8.5 ppm): The 4-nitrophenyl group presents a classic example of a para-disubstituted aromatic system. The powerful electron-withdrawing nature of the nitro group dramatically influences the electronic environment of the ring.[3][4][5]

-

Signal A (δ ~8.15, d): These two protons are ortho to the strongly deshielding nitro group, placing them furthest downfield. They appear as a doublet due to coupling with the adjacent meta protons.

-

Signal B (δ ~6.85, d): These two protons are meta to the nitro group but ortho to the piperazine nitrogen. The nitrogen's lone pair provides some shielding, shifting these signals upfield relative to the ortho protons. They also appear as a doublet from coupling. This distinct AA'BB' pattern is a hallmark of para-substitution.[4]

-

-

The Piperazine Ring (δ 3.0-4.0 ppm): The piperazine ring protons are split into two distinct signals (D and E). This is because the two nitrogen atoms are in vastly different chemical environments.

-

Signal D (δ ~3.70, t): These four protons are adjacent to the nitrogen atom of the ethyl carbamate group. The electron-withdrawing carbonyl group deshields these protons, shifting them downfield.

-

Signal E (δ ~3.45, t): These four protons are adjacent to the nitrogen attached to the nitrophenyl ring. They are less deshielded compared to Signal D, resulting in a more upfield position. The triplet multiplicity for both signals arises from coupling to the protons on the adjacent piperazine carbon.

-

-

The Ethyl Carbamate Group (δ 1.0-4.5 ppm): This group gives rise to a textbook ethyl pattern.

-

Signal C (δ ~4.18, q): The methylene (-O-CH₂ -) protons are adjacent to the carbamate oxygen, which deshields them significantly. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).[2][6]

-

Signal F (δ ~1.28, t): The terminal methyl (-CH₃ ) protons are in a standard aliphatic environment, appearing far upfield. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[2][6]

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. While less sensitive, it is invaluable for identifying quaternary carbons and confirming the number of unique carbon environments.

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on the same spectrometer, switching the probe to the ¹³C frequency.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. This is the critical choice that results in a spectrum of singlets, simplifying interpretation by removing C-H coupling.[6] Acquire data over a spectral width of ~220 ppm. A significantly larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the data, followed by phasing and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Expected ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~165.5 | C =O (Carbamate) | Carbonyl carbons are highly deshielded. |

| ~154.1 | Aromatic C -N (ipso) | Quaternary carbon attached to nitrogen. |

| ~147.0 | Aromatic C -NO₂ (para) | Strong deshielding by the nitro group.[3] |

| ~125.5 | Aromatic C H (ortho to NO₂) | Deshielded by nitro group. |

| ~113.0 | Aromatic C H (meta to NO₂) | Shielded relative to ortho carbons. |

| ~61.5 | -O-CH₂ -CH₃ | Attached to electronegative oxygen. |

| ~49.0 | Piperazine C H₂ (adjacent to N-Aryl) | Standard piperazine carbon chemical shift.[1] |

| ~44.0 | Piperazine C H₂ (adjacent to N-Carbamate) | Slightly upfield due to carbamate influence. |

| ~14.5 | -O-CH₂-CH₃ | Standard aliphatic methyl carbon. |

In-depth Spectral Interpretation

-

Downfield Region (δ > 100 ppm): This region contains the sp² hybridized carbons of the carbonyl and aromatic ring.

-

The carbamate carbonyl carbon (C =O) appears furthest downfield (~165.5 ppm), which is characteristic for this functional group.[7]

-

The four aromatic carbons are distinct. The two quaternary carbons, C-ipso (~154.1 ppm) and C-para (~147.0 ppm), are readily identified as they are not attached to any protons. The C-para is significantly deshielded due to the direct attachment of the nitro group.[3] The two protonated aromatic carbons appear at ~125.5 ppm and ~113.0 ppm, consistent with their positions relative to the electron-withdrawing and donating groups.[5]

-

-

Upfield Region (δ < 100 ppm): This region contains the sp³ hybridized carbons.

-

The ethyl group's methylene carbon (-O-CH₂ -) at ~61.5 ppm is deshielded by the adjacent oxygen atom.

-

The two sets of piperazine carbons appear at ~49.0 ppm and ~44.0 ppm, reflecting their slightly different electronic environments due to the asymmetric substitution on the two nitrogens.[1]

-

The terminal methyl carbon (-CH₃ ) appears furthest upfield at ~14.5 ppm, as expected for a saturated hydrocarbon environment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be taken first and automatically subtracted from the sample spectrum.

Expected IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic | Indicates the presence of the phenyl ring.[4] |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Confirms the ethyl and piperazine alkyl framework.[8] |

| ~1700 | C=O Stretch | Ethyl Carbamate | A very strong, sharp absorption characteristic of a carbonyl group.[9] |

| ~1595, ~1490 | C=C Stretch | Aromatic Ring | Confirms the presence of the aromatic ring. |

| ~1520 | N-O Asymmetric Stretch | Nitro Group | A very strong and highly diagnostic peak for the nitro group. [10][11] |

| ~1345 | N-O Symmetric Stretch | Nitro Group | A second very strong and diagnostic peak for the nitro group. [10][11] |

| ~1230 | C-N Stretch | Aryl-N & Carbamate-N | Indicates the connection of nitrogen to the piperazine ring. |

| ~1100 | C-O Stretch | Carbamate | Corresponds to the single bond stretch in the C-O-C moiety. |

In-depth Spectral Interpretation

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.[12]

-

The Nitro Group Signature: The most prominent and unmistakable features in the spectrum will be two very strong absorptions around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch). The presence of both intense peaks is definitive proof of the nitro functional group.[10][11]

-

The Carbonyl Peak: A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbamate C=O group. Its position is indicative of a carbamate linkage.

-

C-H Stretches: The spectrum will show distinct C-H stretching vibrations. Peaks appearing just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while the stronger peaks just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and piperazine groups.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of ~1 mg/mL.

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺.

-

Instrumentation: Inject the sample into an ESI-MS system, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, for high-resolution mass measurement.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass of the [M+H]⁺ ion can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To probe the structure, perform a Collision-Induced Dissociation (CID) experiment. Isolate the [M+H]⁺ ion and subject it to fragmentation by collision with an inert gas (e.g., argon or nitrogen). Analyze the resulting fragment ions.

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₃H₁₇N₃O₄

-

Molecular Weight: 279.29 g/mol

-

Expected [M+H]⁺ (High-Res): 280.1292 m/z

In-depth Fragmentation Analysis

The fragmentation of piperazine derivatives is often characterized by cleavage of the bonds within the piperazine ring and the bonds connecting substituents to the ring nitrogens.[13][14][15]

Caption: Plausible MS/MS Fragmentation Pathway for [M+H]⁺.

-

Molecular Ion Peak: The ESI mass spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z 280.13. Obtaining this value with high-resolution MS allows for the confirmation of the elemental formula C₁₃H₁₈N₃O₄⁺.

-

Fragment m/z = 234.14: This corresponds to the loss of the nitro group (•NO₂, 46 Da) from the parent ion. This is a common fragmentation for nitroaromatic compounds.

-

Fragment m/z = 194.09: This significant fragment likely arises from the cleavage of the carbamate group, representing the protonated 1-(4-nitrophenyl)piperazine core.

-

Fragment m/z = 122.04: This fragment corresponds to the 4-nitrophenyl cation [O₂NC₆H₄]⁺, formed after further fragmentation of the piperazine ring.

-

Piperazine Ring Fragments: Cleavage within the piperazine ring itself can lead to a series of smaller characteristic ions, such as those at m/z 70 and 56.[13]

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and self-validating structural elucidation of this compound. The ¹H NMR confirms the proton framework and substitution patterns, ¹³C NMR maps the carbon skeleton, IR spectroscopy identifies all key functional groups with high certainty, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation. This multi-faceted approach ensures the unambiguous identification and characterization of the molecule, a critical step in any chemical research or drug development pipeline.

References

-

Krishnakumar, V., & Seshadri, R. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44(6), 443-447. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for [Specific Article]. This is a placeholder for a specific article's supporting information which often contains raw spectral data. A general search would lead to a relevant document. [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

-

Karayel, A., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of Molecular Structure, 1171, 767-775. [Link]

-

ResearchGate. (2015). Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-42. [Link]

-

ResearchGate. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

Kuki, A., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(6), 657-669. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

ResearchGate. (2010). Mass spectral fragmentation pattern of the underivatized halogenated.... [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Chemistry LibreTexts. (2024). Interpreting Infrared Spectra. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate and Its Derivatives

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of key derivatives of the pharmacologically significant nitrophenylpiperazine scaffold, with a particular focus on extrapolating the structural characteristics of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the structural analysis and design of novel therapeutics.

Introduction: The Significance of the Nitrophenylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The introduction of a nitrophenyl group to the piperazine core imparts specific electronic and steric properties that can significantly influence receptor binding and pharmacokinetic profiles. Consequently, understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the development of new chemical entities with improved efficacy and safety. This guide delves into the crystallographic intricacies of 4-(4-nitrophenyl)piperazine derivatives, providing a foundational understanding for further structural and computational studies.

Synthesis and Crystallization Strategies

The synthesis of 4-(4-nitrophenyl)piperazine derivatives typically involves the nucleophilic substitution of an activated nitro-substituted aryl halide with a suitable piperazine precursor. For instance, the parent compound, N-(4-nitrophenyl)piperazine, can be synthesized and subsequently reacted with various electrophiles to introduce functionality at the N1 position.

A general synthetic approach to obtain salts of 4-(4-nitrophenyl)piperazine for crystallographic analysis involves co-crystallization with a suitable carboxylic acid.[1]

Experimental Protocol: Co-crystallization of 4-(4-nitrophenyl)piperazin-1-ium Salts[1]

-

Solution Preparation: Prepare a solution of N-(4-nitrophenyl)piperazine (e.g., 100 mg, 0.483 mmol) in a suitable solvent such as methanol (10 ml).

-

Acid Addition: In a separate flask, dissolve an equimolar amount of a selected carboxylic acid (e.g., benzoic acid, 59 mg, 0.483 mmol) in a solvent mixture, for example, methanol/ethyl acetate (1:1 v/v, 20 ml).[1]

-

Mixing and Crystallization: Combine the two solutions and stir at ambient temperature for approximately 15 minutes. Set the resulting solution aside for slow evaporation at room temperature.

-

Crystal Harvesting: High-quality single crystals suitable for X-ray diffraction are typically obtained over a period of several days.

Crystallographic Analysis of 4-(4-Nitrophenyl)piperazin-1-ium Derivatives

While the crystal structure of this compound is not publicly available, extensive crystallographic data exists for its protonated congeners, the 4-(4-nitrophenyl)piperazin-1-ium salts. Analysis of these structures provides critical insights into the preferred conformation of the core scaffold.

A common feature in the crystal structures of these salts is the adoption of a chair conformation by the piperazine ring, which is the most stable conformation for this six-membered heterocycle. The bulky 4-nitrophenyl group typically occupies an equatorial position on the piperazine ring to minimize steric hindrance.[2]

The supramolecular assembly in the crystals of these salts is dominated by a network of hydrogen bonds. The protonated nitrogen of the piperazin-1-ium cation (N-H) acts as a hydrogen bond donor, forming strong interactions with the oxygen atoms of the carboxylate anions (N-H···O).[2] Water molecules, when present in the crystal lattice, also participate in extending the hydrogen-bonding network.[1]

| Compound | Formula | Crystal System | Space Group | Key Supramolecular Interactions |

| 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate[1] | C₁₀H₁₄N₃O₂⁺·C₇H₅O₂⁻·H₂O | Monoclinic | P2₁/n | O-H···O, N-H···O, C-H···O hydrogen bonds forming sheets.[1] |

| 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate[1] | C₁₀H₁₄N₃O₂⁺·C₇H₃N₂O₇⁻ | Triclinic | P-1 | O-H···O, N-H···O, C-H···O hydrogen bonds creating a 3D network.[1] |

| 4-(4-nitrophenyl)piperazin-1-ium 2-chlorobenzoate[2] | C₁₀H₁₄N₃O₂⁺·C₇H₄ClO₂⁻ | Monoclinic | P2₁/c | N-H···O hydrogen bonds forming R⁴₄(12) loops.[2] |

| 4-(4-nitrophenyl)piperazin-1-ium 2-bromobenzoate hemihydrate[2] | C₁₀H₁₄N₃O₂⁺·C₇H₄BrO₂⁻·0.5H₂O | Monoclinic | C2/c | Isomorphous with the iodobenzoate derivative, featuring R⁴₄(12) loops.[2] |

| 4-(4-nitrophenyl)piperazin-1-ium 2-iodobenzoate hemihydrate[2] | C₁₀H₁₄N₃O₂⁺·C₇H₄IO₂⁻·0.5H₂O | Monoclinic | C2/c | Isomorphous with the bromobenzoate derivative, featuring R⁴₄(12) loops.[2] |

Table 1: Summary of Crystallographic Data for Selected 4-(4-Nitrophenyl)piperazin-1-ium Salts.

Inferred Crystal Structure of this compound

Based on the crystallographic data of its derivatives, we can infer the likely solid-state conformation of this compound.

-

Piperazine Ring Conformation: The piperazine ring is expected to adopt a stable chair conformation .

-

Substituent Orientation: The 4-nitrophenyl group will almost certainly occupy an equatorial position to minimize steric strain. The ethyl carboxylate group at the N1 position is also likely to favor an equatorial orientation, although rotation around the N-C bond of the carbamate will allow for conformational flexibility.

-

Supramolecular Interactions: A key difference between the protonated salts and the title compound is the absence of the strong N-H hydrogen bond donor. The supramolecular assembly will therefore be governed by weaker interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen of the ethyl carboxylate group and potentially π-π stacking interactions between the nitrophenyl rings. The absence of strong, directional hydrogen bonds may lead to a less predictable and potentially more complex crystal packing arrangement.

Standard Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like this compound follows a well-established workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

-

Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: An initial model of the molecule is built and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. The atomic coordinates and experimental data are then deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Conclusion and Future Directions

This technical guide has provided a detailed overview of the structural characteristics of 4-(4-nitrophenyl)piperazine derivatives based on available single-crystal X-ray diffraction data. While the precise crystal structure of this compound remains to be experimentally determined, a robust model of its likely conformation and intermolecular interactions has been inferred. The chair conformation of the piperazine ring and the equatorial disposition of the 4-nitrophenyl group are highly conserved features. The substitution of the N1-proton with an ethyl carboxylate group is predicted to shift the dominant intermolecular interactions from strong N-H···O hydrogen bonds to weaker C-H···O and π-π stacking interactions.

The experimental determination of the crystal structure of this compound is a critical next step to validate these inferences and to provide a more complete understanding of the structure-property relationships within this important class of compounds. Such data will be invaluable for the continued development of novel nitrophenylpiperazine-based therapeutics.

References

-

Mahesha, N., Kumar, H. K., Yathirajan, H. S., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78 (Pt 8), 756–761. [Link]

-

Mahesha, N., Kumar, H. K., Yathirajan, H. S., et al. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 79 (Pt 5), 488–495. [Link]

-

SPECTRAclb. (n.d.). ETHYL-4-[E-2-(4-NITROPHENYL)-1-DIAZENYL]-1-PIPERAZINE-CARBOXYLATE. [Link]

-

Mahesha, N., Kumar, H. K., Yathirajan, H. S., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. [Link]

-

Der Pharma Chemica. (2016). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Der Pharma Chemica, 8 (19), 133-139. [Link]

-

Mahesha, N., Kumar, H. K., Yathirajan, H. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCr Journals. [Link]

-

Chemspace. (n.d.). Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the methodologies used to determine the solubility profile of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the theoretical principles governing its solubility and present a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to market, understanding its physicochemical properties is paramount. Among these, solubility stands out as a crucial factor that can significantly impact the development timeline and the ultimate success of a drug candidate.[1][2] Poor solubility can lead to a host of challenges, including low bioavailability, erratic absorption, and difficulties in formulation development.[1][2][4] Therefore, a thorough characterization of the solubility profile of a compound like this compound in various organic solvents is not merely an academic exercise but a foundational step in its progression as a potential therapeutic agent.

This compound serves as a versatile building block in the synthesis of numerous biologically active molecules.[5] Its molecular structure, featuring a polar nitro group, a piperazine ring, and a carboxylate moiety, suggests a nuanced solubility behavior that warrants detailed investigation. This guide will equip the reader with the necessary knowledge and practical protocols to accurately determine and interpret the solubility of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its polarity, hydrogen bonding capability, and molecular size will dictate its interaction with different organic solvents.

-

Polarity: The presence of the nitro group and the ester functionality imparts a significant degree of polarity to the molecule.[6] Therefore, it is expected to exhibit higher solubility in polar solvents.

-

Hydrogen Bonding: The piperazine nitrogen atoms and the oxygen atoms of the nitro and carboxylate groups can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors will likely be effective in solvating the molecule.

-

Molecular Size: The relatively large and rigid structure of the molecule may hinder its dissolution in solvents with highly ordered structures.

Based on these characteristics, we can anticipate that this compound will be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene.

Experimental Determination of Solubility: The Gold Standard

While theoretical predictions provide valuable guidance, experimental determination remains the definitive method for establishing the solubility profile of a compound. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and reproducibility.[7][8][9]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

-

Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set at the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent the overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10][11]

Analytical Quantification

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.[12]

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions and the diluted sample solution at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve.[13][14][15]

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the separation and quantification of this compound.

-

Prepare a series of standard solutions of known concentrations.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Construct a calibration curve by plotting peak area versus concentration for the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Illustrative Solubility Profile

The following table presents a hypothetical solubility profile of this compound in a range of organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how the results of the experimental protocol would be presented.

| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL) |

| Hexane | Nonpolar | 0.1 | < 0.1 |

| Toluene | Nonpolar | 2.4 | 1-5 |

| Dichloromethane | Polar Aprotic | 3.1 | 10-20 |

| Acetone | Polar Aprotic | 5.1 | 20-50 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 15-30 |

| Ethanol | Polar Protic | 4.3 | 50-100 |

| Methanol | Polar Protic | 5.1 | > 100 |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |

Analysis of Expected Trends:

The illustrative data aligns with the theoretical principles discussed earlier. The lowest solubility is expected in the nonpolar solvent hexane. As the solvent polarity increases, the solubility of this compound is predicted to increase. The highest solubilities are anticipated in highly polar aprotic solvents like DMF and DMSO, which are excellent at solvating polar molecules. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their ability to engage in hydrogen bonding.

Conclusion

A comprehensive understanding of the solubility profile of this compound is indispensable for its successful application in drug development. This guide has provided a robust framework for both the theoretical prediction and experimental determination of its solubility in organic solvents. By employing the gold-standard shake-flask method coupled with precise analytical quantification, researchers can obtain reliable and reproducible solubility data. This information is critical for informed decision-making in lead optimization, formulation development, and ultimately, the advancement of new therapeutic agents.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Pharmaceutical Research, 24(11), 2133–2139. [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 234–258. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 38-44. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5(2), 13-21. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 77(1), 101–108. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

-

Solubility of Things. (n.d.). Ethyl piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

Mahesha, H. G., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 841–846. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. rheolution.com [rheolution.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scirp.org [scirp.org]

- 15. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

Thermal stability and decomposition of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Anticipated Thermal Stability and Decomposition of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the expected thermal stability and decomposition profile of this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles from the thermal analysis of its constituent moieties: the piperazine heterocycle, the nitroaromatic system, and the ethyl carbamate functional group. We project its thermal behavior, outline robust analytical methodologies for its empirical study, and discuss the critical safety considerations pertinent to its handling and development. This guide is intended to serve as an authoritative resource for researchers, enabling proactive risk assessment and informed experimental design.

Introduction: Structural Rationale and Physicochemical Context

This compound is a molecule of interest in pharmaceutical and chemical research, incorporating three key functional groups that dictate its chemical behavior and thermal properties.

-

Piperazine Core: A six-membered heterocyclic amine that is a ubiquitous scaffold in active pharmaceutical ingredients (APIs) due to its favorable pharmacokinetic properties. The thermal degradation of the piperazine ring is known to proceed via mechanisms such as nucleophilic substitution and ring-opening reactions.[1][2]

-

4-Nitrophenyl Group: This electron-withdrawing aromatic system is known to significantly influence the reactivity of the piperazine nitrogen to which it is attached. Crucially, nitroaromatic compounds are an energetic class of materials, and their decomposition can be highly exothermic, posing potential thermal hazards.[2]

-

Ethyl Carbamate Group: This functional group is often introduced to modulate the basicity of the second piperazine nitrogen and to serve as a synthetic handle. Carbamates can undergo thermal decomposition through several pathways, including decarboxylation.

A foundational understanding of these components is critical for predicting the overall thermal stability of the title compound. Synthesis of related N-arylpiperazines is well-documented, typically involving nucleophilic aromatic substitution or Buchwald-Hartwig amination protocols.[1][3]

Core Principles of Thermal Analysis for Pharmaceutical Compounds

To empirically determine the thermal properties of a compound like this compound, a suite of thermoanalytical techniques is indispensable.[4] The primary methods employed in pharmaceutical sciences are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[4][6] It is the gold standard for identifying thermal transitions such as melting, crystallization, and solid-state phase changes. For reactive compounds, DSC quantifies the enthalpy (heat) of decomposition, providing critical data for safety assessments.[7][8]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][6] It is essential for determining the onset temperature of decomposition, quantifying mass loss at different stages, and assessing the presence of residual solvents or hydrates.[9]

-

Coupled Techniques (Hyphenated Thermal Analysis): For a complete understanding, coupling TGA with spectroscopic or spectrometric techniques is paramount.[10][11]

-

TGA-FTIR (Fourier Transform Infrared Spectroscopy): Identifies the evolved gaseous decomposition products by their characteristic infrared absorption spectra.

-

TGA-MS (Mass Spectrometry): Provides mass-to-charge ratio information of the evolved gases, allowing for precise identification of decomposition fragments.[10]

-

The causality for using these techniques in tandem is to build a self-validating analytical picture: TGA tells us when and how much mass is lost, DSC tells us the energetics of the events, and TGA-FTIR/MS tells us what is being lost.

Predicted Thermal Decomposition Profile

Based on the behavior of analogous structures, a multi-stage decomposition is anticipated for this compound. The exact temperatures are speculative, but the sequence of events can be logically inferred.

Stage 1: Initial Decomposition (Lowest Energy Pathway) The most probable initial decomposition pathway involves the ethyl carbamate moiety. Cleavage of this group could occur through decarboxylation to yield N-ethyl-N'-(4-nitrophenyl)piperazine or through elimination to produce ethanol, carbon dioxide, and the parent N-(4-nitrophenyl)piperazine. This initial step is likely to be the least energetic.

Stage 2: Piperazine Ring Scission Following or concurrent with the loss of the carbamate group, the piperazine ring itself is expected to degrade. This can proceed via ring-opening SN2 reactions, leading to the formation of various linear and cyclic amine fragments.[1][2]

Stage 3: Nitroaromatic Decomposition (Highest Energy Pathway) The most energetic and hazardous decomposition step is associated with the nitroaromatic group.[2] The C-NO₂ bond is strong, but its cleavage releases significant energy, leading to a rapid, self-accelerating (autocatalytic) reaction.[2] This stage is responsible for the formation of gaseous products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), and presents a significant risk for thermal runaway.[12]

The logical relationship between these stages is visualized in the diagram below.

Caption: Predicted multi-stage thermal decomposition pathway.

Recommended Experimental Protocols

To validate the predicted profile, the following detailed protocols are recommended. These protocols are designed to be self-validating by including system suitability checks and orthogonal methods.

Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the onset temperature of decomposition and quantify mass loss stages.

-

Methodology:

-

Instrument: Calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into a ceramic or platinum pan. Use of a small, consistent sample mass minimizes thermal gradients.

-

Atmosphere: Run experiments under both an inert atmosphere (Nitrogen, 50 mL/min) and an oxidative atmosphere (Air, 50 mL/min) to assess oxidative stability.

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate is crucial for reproducibility.

-

Data Analysis: Plot mass (%) versus temperature. Calculate the first derivative of the TGA curve (DTG curve) to precisely identify the temperatures of maximum mass loss rates for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To identify melting point, other phase transitions, and quantify the enthalpy of decomposition.

-

Methodology:

-

Instrument: Calibrated heat-flux or power-compensation DSC.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum or high-pressure gold-plated steel pan. Hermetic sealing is critical to contain any pressure generated during decomposition and prevent evaporation before thermal events.

-

Atmosphere: Purge the DSC cell with Nitrogen (50 mL/min).

-

Temperature Program:

-

Program A (Screening): Heat from 30 °C to 400 °C (or a temperature just beyond the final decomposition event seen in TGA) at 10 °C/min. This provides an overview of thermal events.

-

Program B (Isothermal): For hazard assessment, hold the sample at a temperature below the onset of decomposition for an extended period to check for slow decomposition that could lead to a runaway reaction.

-

-

Data Analysis: Integrate the area under the exothermic decomposition peak to calculate the heat of decomposition (ΔHd in J/g). Determine the onset temperature of the exotherm.

-

The relationship between these core analytical workflows is illustrated below.

Caption: Workflow for comprehensive thermal characterization.

Data Interpretation and Hazard Assessment

The combination of a piperazine ring and a nitroaromatic group warrants a rigorous safety assessment. The potential for a highly energetic, rapid decomposition necessitates an evaluation of the risk for a thermal runaway reaction.[13][14]

Quantitative Data Summary (Predicted)

The following table summarizes the type of quantitative data to be expected from the analysis and provides hypothetical but plausible values based on related compounds.

| Parameter | Analytical Technique | Predicted Value/Range | Significance |

| Melting Point (Tm) | DSC | 150 - 200 °C | Defines the upper limit for solid-state processing. |

| Onset of Decomposition (Tonset) | TGA / DSC | 200 - 250 °C | Critical temperature for defining safe handling and storage limits. |

| Heat of Decomposition (ΔHd) | DSC | > 500 J/g | A high value indicates significant stored energy and a higher risk of a powerful thermal event.[8] |

| Primary Mass Loss Event | TGA | 220 - 300 °C | Corresponds to the initial, less energetic decomposition stages. |

| Secondary Mass Loss Event | TGA | > 300 °C | Likely corresponds to the high-energy nitro group decomposition. |

Runaway Reaction Risk Assessment

A thermal runaway occurs when the heat generated by the decomposition reaction exceeds the rate of heat removal from the system. The presence of the nitro group makes this a primary concern. The key risk indicators are:

-

Low Onset Temperature: An onset of decomposition close to potential processing temperatures is a major red flag.

-

High Heat of Decomposition (ΔHd): Large energy release can rapidly accelerate the reaction.

-

Autocatalytic Behavior: The shape of the DSC exotherm can indicate if the reaction accelerates itself. Nitroaromatic decompositions are often autocatalytic.[2]

A logical framework for assessing this risk is presented below.

Caption: Decision logic for thermal runaway risk assessment.

Conclusion and Recommendations

While direct experimental data on this compound is not publicly available, a comprehensive thermal profile can be predicted by analyzing its structural components. The molecule is expected to exhibit a multi-stage decomposition, initiated by the loss of the ethyl carbamate group and culminating in the highly energetic decomposition of the nitroaromatic moiety. This final stage presents a significant potential for thermal runaway, which must be a primary consideration during its synthesis, handling, and storage.

It is strongly recommended that any laboratory or manufacturing work with this compound be preceded by a thorough experimental investigation using the TGA and DSC protocols outlined in this guide. Particular attention should be paid to the onset temperature and the heat of decomposition to ensure that all processing and storage conditions remain well below any temperatures that could initiate an uncontrolled exothermic event.

References

- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (n.d.). Google Scholar.

- Ford, J. L., & Timmins, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. ResearchGate.

- Thermal Analysis of Pharmaceutical Materials. (n.d.). News-Medical.Net.